3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Description
3-{Isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid is a thiophene-based small molecule with the chemical formula C₂₂H₂₇NO₃S and a molecular weight of 385.52 g/mol . Its structure features a thiophene ring substituted at position 2 with a carboxylic acid group, at position 3 with an isopropyl-(trans-4-methylcyclohexyl)carboxamide moiety, and at position 5 with a phenyl group. The compound is cataloged in DrugBank under ID DB08279, though its pharmacological targets and mechanisms remain unspecified .
The stereochemistry of the trans-4-methylcyclohexyl group is critical, as it influences conformational stability and lipophilicity. Its SMILES notation (O=C(O)c2sc(cc2N(C(=O)C1CCC(C)CC1)C(C)C)c3ccccc3) and InChI key highlight the spatial arrangement of functional groups .
Properties
CAS No. |
478025-29-5 |
|---|---|
Molecular Formula |
C22H27NO3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[(4-methylcyclohexanecarbonyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-8,13-15,17H,9-12H2,1-3H3,(H,25,26) |
InChI Key |
RZXQBIKGWSLVEK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VX-759; BCH-27759; VCH-759; VX759; BCH27759; VCH759; VX 759; BCH 27759; VCH 759; NNI-1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of VX-759 involves several steps, starting with the preparation of key intermediates. The industrial production methods for VX-759 are not widely documented, but typically involve the following steps:
Synthesis of Intermediates: The initial step involves the preparation of specific intermediates required for the final compound.
Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
VX-759 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Chemical Formula : C22H27NO3S
- Molecular Weight : 385.52 g/mol
- IUPAC Name : 5-phenyl-3-[N-(propan-2-yl)(1r,4r)-4-methylcyclohexaneamido]thiophene-2-carboxylic acid
The structure features a thiophene ring, which is known for its electronic properties that contribute to biological activity. The presence of an isopropyl group and a trans-methylcyclohexyl carbonyl moiety enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: National Cancer Institute Evaluation
A notable evaluation was conducted by the National Cancer Institute (NCI), where the compound was tested against a panel of cancer cell lines. The results indicated:
- Mean GI50 Value : 15.72 μM
- TGI Value : 50.68 μM
These values suggest that the compound exhibits potent antitumor activity, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary in silico studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways.
Molecular Docking Studies
Molecular docking simulations have shown promising interactions between the compound and the active site of 5-lipoxygenase, suggesting potential as a therapeutic agent for conditions characterized by inflammation .
Drug Development Potential
The drug-like properties of 3-{isopropyl[(trans-4-methylcyclohexyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid have been evaluated using tools like SwissADME, which assesses pharmacokinetic parameters. The findings indicate that the compound possesses favorable characteristics for drug development, including:
- Adequate solubility
- Suitable permeability
- Low toxicity profiles
These attributes make it an attractive candidate for further optimization and clinical trials .
Data Table: Summary of Biological Activities
Mechanism of Action
VX-759 exerts its effects by inhibiting the activity of nonstructural protein 5B, an enzyme crucial for the replication of HCV. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals. The molecular targets involved include the active site of nonstructural protein 5B, which is essential for the synthesis of viral RNA .
Comparison with Similar Compounds
3-Amino-4-(Isopropylsulfonyl)-5-(Methylthio)thiophene-2-Carboxylic Acid
- Formula: C₁₀H₁₃NO₅S₂
- Key Differences :
2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate
- Formula: C₁₄H₁₅NO₂S
- Key Differences: Substituents: Ethyl ester at position 3 and amino group at position 2. The amino group enables nucleophilic interactions absent in the target compound .
Bicyclic Carboxylic Acid Derivatives
(6R,7R)-7-[(R)-2-Amino-2-Phenylacetamido]-3-Methyl-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid
- Key Differences :
Physicochemical and Pharmacokinetic Profiles
<sup>*</sup>LogP values estimated based on substituent contributions.
Research Implications and Gaps
- Further in vitro binding assays are warranted .
- Structure-Activity Relationships (SAR) :
- The trans-4-methylcyclohexyl group likely enhances metabolic stability by shielding the amide bond from hydrolysis.
- The phenyl group at position 5 may facilitate π-π stacking in hydrophobic binding pockets, a feature absent in smaller substituents (e.g., methylthio groups) .
Biological Activity
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid, also known as DB08279, is an organic compound that belongs to the class of thiophene carboxylic acids. Its molecular formula is with a molecular weight of approximately 385.52 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound can be attributed to its structural features, particularly the thiophene ring and the carboxylic acid functional group. These components are known to interact with biological targets such as enzymes and receptors, potentially influencing various biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or metabolic disorders.
- Receptor Modulation : The presence of the isopropyl and cyclohexyl groups suggests that this compound may interact with specific receptors, potentially modulating their activity and influencing physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological implications of thiophene derivatives, including this compound:
- Anticancer Activity : Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Effects : There is evidence that thiophene compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Exhibits antimicrobial activity |
Pharmacokinetics
While detailed pharmacokinetic data for this compound specifically is limited, general characteristics of similar compounds suggest:
- Absorption : Likely well absorbed due to lipophilic nature.
- Distribution : May distribute widely in tissues due to its non-polar characteristics.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily renal excretion anticipated.
Q & A
Basic: What are the common synthetic routes for preparing 3-{isopropyl[(trans-4-methylcyclohexyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiophene core via cyclization of α,β-unsaturated carbonyl precursors, often catalyzed by Lewis acids (e.g., copper chloride) under controlled temperatures (60–80°C) .
- Step 2: Introduction of the trans-4-methylcyclohexylcarbonyl-isopropylamino group via nucleophilic acyl substitution. This requires activating the carbonyl group (e.g., using thionyl chloride) and reacting with isopropylamine under anhydrous conditions .
- Step 3: Functionalization at the 5-position with a phenyl group via Suzuki-Miyaura coupling, employing palladium catalysts and aryl boronic acids .
- Step 4: Hydrolysis of the ester group (e.g., methyl or ethyl ester) to the carboxylic acid using aqueous NaOH or HCl .
Key Considerations: Monitor reaction purity via TLC or HPLC, and optimize catalyst loading to minimize by-products .
Basic: How can researchers characterize the structure and purity of this compound?
Answer:
- Spectroscopic Analysis:
- NMR (¹H/¹³C): Identify substituents on the thiophene ring (e.g., phenyl at C5, isopropyl-trans-4-methylcyclohexylamide at C3). The trans-configuration of the cyclohexyl group is confirmed by coupling constants in ¹H NMR .
- IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for amide) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated: ~415.5 g/mol) and fragmentation patterns .
- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% acceptable for biological assays) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility:
- Stability:
- Thermal: Stable up to 150°C (DSC/TGA data).
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .
Advanced: How do steric effects from the trans-4-methylcyclohexyl group influence reactivity in downstream modifications?
Answer:
The bulky trans-4-methylcyclohexyl group imposes steric hindrance:
- Reactivity Limitations: Reduces nucleophilic substitution efficiency at the amide group. Use bulky electrophiles (e.g., tert-butyl halides) or elevated temperatures (80–100°C) to overcome this .
- Stereoelectronic Effects: The trans-configuration alters electron density on the thiophene ring, impacting regioselectivity in electrophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites .
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous thiophene derivatives?
Answer:
- Root Cause Analysis:
- Mitigation Strategies:
Advanced: What computational methods are suitable for predicting the compound’s biological activity and binding modes?
Answer:
- QSAR Modeling: Use descriptor-based models (e.g., MOE, Schrödinger) to correlate electronic parameters (HOMO/LUMO energies) with activity against targets like kinases or GPCRs .
- Molecular Docking: Simulate binding to proteins (e.g., COX-2) using AutoDock Vina. The carboxylic acid group may coordinate with Mg²⁺ in active sites .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to validate docking poses .
Advanced: How to evaluate the environmental impact of this compound during disposal?
Answer:
- Ecotoxicology Studies:
- Waste Management: Incinerate at >800°C with scrubbers to neutralize sulfur oxides. Avoid landfill disposal due to groundwater contamination risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
